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molecular formula C30H58O4S B7771185 Dilauryl thiodipropionate CAS No. 31852-09-2

Dilauryl thiodipropionate

Cat. No. B7771185
M. Wt: 514.8 g/mol
InChI Key: GHKOFFNLGXMVNJ-UHFFFAOYSA-N
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Patent
US04604416

Procedure details

Then, 58 g of styrenated phenol, 44 g of dilaurylthiodipropionate, and 58 g of triphenyl phosphite were added to the obtained polymer latex. The mixture was coagulated at 50° C. with an aqueous 0.25% sulfuric acid so that the latex/water ratio was 1/2, and the mixture was maintained at 85° C. for 5 minutes.
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C=C[C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[C:5]([CH:10]=[CH2:11])[CH:4]=1.[CH3:12]CCCCCCCCCCCOC(CCSCCC(OCCCCCCCCCCCC)=O)=O.P(OC1C=CC=CC=1)(OC1C=CC=CC=1)OC1C=CC=CC=1.S(=O)(=O)(O)O.[OH2:74]>>[O-:74][OH:9].[C:5]1([CH:10]([CH3:11])[CH3:12])[CH:4]=[CH:3][CH:8]=[CH:7][CH:6]=1 |f:5.6|

Inputs

Step One
Name
Quantity
58 g
Type
reactant
Smiles
C=CC1=CC(=C(C=C1)O)C=C
Name
Quantity
44 g
Type
reactant
Smiles
CCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCC
Name
Quantity
58 g
Type
reactant
Smiles
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)OC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
[O-]O.C1(=CC=CC=C1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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